An In-Depth Technical Guide to Human MOG Peptide (89-113): Structure, Sequence, and Immunological Significance
An In-Depth Technical Guide to Human MOG Peptide (89-113): Structure, Sequence, and Immunological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human Myelin Oligodendrocyte Glycoprotein (MOG) peptide spanning residues 89-113 is a key immunogenic epitope implicated in the pathogenesis of autoimmune demyelinating diseases of the central nervous system (CNS), most notably Multiple Sclerosis (MS). This technical guide provides a comprehensive overview of the structure, sequence, and immunological properties of human MOG peptide (89-113). It details experimental protocols for inducing and evaluating autoimmune responses to this peptide in preclinical models and presents available quantitative data. Furthermore, this guide visualizes the critical signaling pathways and experimental workflows associated with MOG (89-113)-mediated immune activation, offering a valuable resource for researchers and professionals in the field of neuroimmunology and drug development.
Structure and Sequence of Human MOG Peptide (89-113)
The human MOG (89-113) peptide is a 25-amino acid sequence derived from the extracellular domain of the Myelin Oligodendrocyte Glycoprotein.[1][2][3] MOG is a transmembrane protein exclusively expressed in the CNS on the surface of oligodendrocytes and the outermost layer of myelin sheaths.
Amino Acid Sequence:
The primary structure of the human MOG (89-113) peptide is as follows:
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Single-Letter Code: RFSDEGGFTCFFRDHSYQEEAAMEL[1]
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Three-Letter Code: Arg-Phe-Ser-Asp-Glu-Gly-Gly-Phe-Thr-Cys-Phe-Phe-Arg-Asp-His-Ser-Tyr-Gln-Glu-Glu-Ala-Ala-Met-Glu-Leu
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C130H182N34O43S2 |
| Molecular Weight | 2973.17 g/mol |
Table 1: Physicochemical properties of human MOG peptide (89-113).
Immunological Relevance and Quantitative Data
Human MOG (89-113) is a well-established autoantigen in the context of MS and its animal model, Experimental Autoimmune Encephalomyelitis (EAE). It is recognized by both T cells and B cells, leading to an inflammatory cascade that results in demyelination and neurological deficits.
T-Cell Activation and MHC Binding
T-Cell Proliferation and Cytokine Production
Upon recognition of the MOG (89-113)-MHC complex, specific T cells proliferate and differentiate into effector cells that secrete pro-inflammatory cytokines. While quantitative data for MOG (89-113)-induced T-cell proliferation is not explicitly detailed, studies with other MOG peptides, such as MOG (35-55), show robust proliferative responses in vitro.
The cytokine profile induced by MOG peptides is characteristic of a Th1 and Th17 response, which is strongly associated with the pathology of MS and EAE. Key cytokines include:
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Interferon-gamma (IFN-γ): A hallmark of Th1 cells, it activates macrophages and promotes inflammation.
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Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that contributes to tissue damage.
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Interleukin-17 (IL-17): The signature cytokine of Th17 cells, it plays a crucial role in recruiting neutrophils and other inflammatory cells to the CNS.
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Granulocyte-macrophage colony-stimulating factor (GM-CSF): This cytokine has been shown to be produced by T-cells in response to MOG peptides and is implicated in the activation of microglia and the onset of EAE.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the human MOG (89-113) peptide. These protocols are based on established methods for other MOG peptides and can be adapted for MOG (89-113).
Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
EAE is the most commonly used animal model for MS. The following protocol describes the induction of EAE in C57BL/6 mice using a MOG peptide.
Materials:
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Human MOG (89-113) peptide
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Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
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Pertussis toxin (PTX)
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Phosphate-buffered saline (PBS)
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Female C57BL/6 mice (8-12 weeks old)
Procedure:
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Antigen Emulsion Preparation:
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Dissolve the MOG (89-113) peptide in sterile PBS at a concentration of 2 mg/mL.
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Prepare an emulsion by mixing the MOG peptide solution with an equal volume of CFA (containing 4 mg/mL of M. tuberculosis) until a thick, stable emulsion is formed. This can be achieved by vortexing or sonicating.
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Immunization:
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On day 0, immunize each mouse subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion (total of 200 µg of MOG peptide per mouse).
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Pertussis Toxin Administration:
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On day 0 and day 2 post-immunization, administer 200 ng of PTX intraperitoneally in 100 µL of PBS.
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Clinical Scoring:
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Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
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Score the clinical severity on a scale of 0 to 5:
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0: No clinical signs
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1: Limp tail
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2: Hind limb weakness
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3: Complete hind limb paralysis
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4: Hind and forelimb paralysis
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5: Moribund or dead
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T-Cell Proliferation Assay
This assay measures the proliferation of MOG-specific T cells in response to the peptide.
Materials:
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Spleens from MOG (89-113)-immunized mice (harvested at the peak of disease)
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Single-cell suspension of splenocytes
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RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol
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Human MOG (89-113) peptide
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[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTT)
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96-well round-bottom plates
Procedure:
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Cell Preparation:
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Prepare a single-cell suspension of splenocytes from the immunized mice.
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Adjust the cell concentration to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.
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Cell Culture:
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Plate 100 µL of the splenocyte suspension into each well of a 96-well plate.
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Add 100 µL of complete RPMI-1640 medium containing varying concentrations of MOG (89-113) peptide (e.g., 0, 1, 10, 20 µg/mL) to the wells in triplicate.
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Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
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Proliferation Measurement ([³H]-thymidine incorporation):
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After 72 hours, pulse each well with 1 µCi of [³H]-thymidine.
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Incubate for an additional 18-24 hours.
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Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
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Cytokine Analysis by ELISA
This protocol is for measuring the concentration of cytokines in the supernatant of MOG-stimulated splenocyte cultures.
Materials:
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Supernatants from the T-cell proliferation assay (collected before adding [³H]-thymidine)
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Commercially available ELISA kits for desired cytokines (e.g., IFN-γ, IL-17, TNF-α)
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ELISA plate reader
Procedure:
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Follow the manufacturer's instructions provided with the specific ELISA kit.
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Briefly, this involves coating a 96-well plate with a capture antibody, adding the culture supernatants, followed by a detection antibody, a substrate, and a stop solution.
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Measure the absorbance at the appropriate wavelength using an ELISA plate reader.
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Calculate the cytokine concentrations based on a standard curve.
Intracellular Cytokine Staining
This technique allows for the identification of cytokine-producing cells at a single-cell level by flow cytometry.
Materials:
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Splenocytes from MOG (89-113)-immunized mice
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Human MOG (89-113) peptide
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Brefeldin A or Monensin (protein transport inhibitors)
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Fluorescently labeled antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, IL-17)
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Fixation and permeabilization buffers
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Flow cytometer
Procedure:
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Cell Stimulation:
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Stimulate splenocytes with MOG (89-113) peptide (e.g., 10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) for 4-6 hours at 37°C.
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Surface Staining:
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Wash the cells and stain for cell surface markers (e.g., anti-CD4) according to the antibody manufacturer's protocol.
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Fixation and Permeabilization:
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Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).
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Permeabilize the cells using a permeabilization buffer (e.g., containing saponin).
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Intracellular Staining:
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Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-17) in the permeabilization buffer.
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Flow Cytometry Analysis:
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Wash the cells and acquire the data on a flow cytometer.
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Analyze the data to determine the percentage of CD4+ T cells producing specific cytokines.
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Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway
The interaction of the MOG (89-113) peptide presented by an MHC class II molecule with the T-cell receptor (TCR) on a CD4+ T cell initiates a complex signaling cascade. This leads to T-cell activation, proliferation, and effector function.
Caption: T-Cell Receptor (TCR) signaling cascade initiated by MOG (89-113).
Experimental Workflow for EAE Induction and Analysis
This diagram outlines the major steps in a typical EAE study using MOG (89-113).
